molecular formula C6H4FN3 B6600027 6-fluoro-1H-pyrazolo[3,4-b]pyridine CAS No. 1935916-08-7

6-fluoro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B6600027
CAS No.: 1935916-08-7
M. Wt: 137.11 g/mol
InChI Key: FYEHVSCYKBLZLX-UHFFFAOYSA-N
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Description

6-Fluoro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with the molecular formula C6H4FN3. It is a member of the pyrazolopyridine family, which consists of fused pyrazole and pyridine rings.

Safety and Hazards

While specific safety and hazards information for 6-fluoro-1H-pyrazolo[3,4-b]pyridine is not available, general safety measures for similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of pyrazole derivatives with fluorinated pyridine compounds. One common method includes the refluxing of pyrazole with a fluorinated pyridine derivative in the presence of a suitable catalyst and solvent. For example, refluxing a mixture of pyrazole and 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride, can yield the desired pyrazolopyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield improvement, cost reduction, and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyridine oxides, while substitution reactions can produce various functionalized pyrazolopyridine derivatives .

Mechanism of Action

The mechanism of action of 6-fluoro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. By inhibiting these kinases, the compound can potentially prevent the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

6-fluoro-1H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEHVSCYKBLZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=NN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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